molecular formula C23H17N3O4 B6002068 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate

4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate

Cat. No.: B6002068
M. Wt: 399.4 g/mol
InChI Key: QHDGMFKZPGVAIT-UHFFFAOYSA-N
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Description

4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a quinoxaline moiety attached to a benzyl group, which is further connected to a 3-methyl-4-nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the condensation and esterification steps, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), benzyl chloride.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 4-(2-quinoxalinyl)benzyl 3-methyl-4-aminobenzoate.

    Substitution: Various benzyl-substituted quinoxaline derivatives.

    Hydrolysis: 4-(2-quinoxalinyl)benzyl alcohol and 3-methyl-4-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential for novel therapeutic agents .

Properties

IUPAC Name

(4-quinoxalin-2-ylphenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-15-12-18(10-11-22(15)26(28)29)23(27)30-14-16-6-8-17(9-7-16)21-13-24-19-4-2-3-5-20(19)25-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDGMFKZPGVAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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